Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate

peptidomimetics prodrug design pharmacokinetics

Rigid indane-based amino acid ester (LogP 1.63) for peptide engineering and kinase inhibitor synthesis. Key benefits: - Direct building block in patented c-Kit/PDGFR inhibitor routes. - Enforces turn conformations; ideal for SPPS and fragment coupling. - Lipophilic LAT1 prodrug strategy for CNS drug discovery. ≥98% purity; available for immediate global dispatch.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 134425-84-6
Cat. No. B588284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate
CAS134425-84-6
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCOC(=O)C1(CC2=CC=CC=C2C1)N
InChIInChI=1S/C11H13NO2/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7,12H2,1H3
InChIKeyUVMXRCKHFMQNJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Overview


Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate (CAS 134425-84-6), also known as 2-aminoindane-2-carboxylic acid methyl ester or H-Ain-OMe, is a conformationally restricted, achiral α,α-disubstituted amino acid derivative featuring an indane bicyclic framework . Its rigid backbone, in which the α-carbon is incorporated into a cyclopentane ring fused to a benzene ring, enforces a limited set of backbone conformations, making it a valuable building block for stabilizing peptide secondary structures and designing peptidomimetics . The compound exists as a free base (MW 191.23, C11H13NO2) and is commonly supplied as its hydrochloride salt (CAS 199330-64-8) to enhance aqueous solubility and handling stability .

Conformationally constrained amino acid building block for peptide backbone stabilization
Patented intermediate in dihydroindene amide kinase inhibitor synthesis
Supplied as hydrochloride salt for aqueous-based handling and reaction compatibility

Irreplaceability of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate


In medicinal chemistry campaigns and peptide engineering, the methyl ester of 2-aminoindane-2-carboxylic acid cannot be trivially replaced by other constrained cyclic amino acids or even its own free acid counterpart without substantially altering key molecular properties. While 2-aminoindane-2-carboxylic acid (the free acid, CAS 27473-62-7) shares the same indane core, it differs critically in lipophilicity, hydrogen-bonding capacity, and membrane permeability [1]. The methyl ester exhibits a calculated LogP of 1.63 compared to 1.27 for the free acid, reflecting a significant increase in lipophilicity that impacts its distribution and passive diffusion across biological membranes . Furthermore, the methyl ester serves as a direct building block in specific patented synthetic routes to dihydroindene amide protein kinase inhibitors, whereas the free acid requires additional derivatization steps that may reduce overall yield or introduce undesired side products [2].

Target
Potential Substitute
Risk
Methyl ester
Free acid (CAS 27473-62-7)
Lipophilicity difference may alter passive membrane permeability and CNS distribution context
Methyl ester
Acyclic α,α-disubstituted amino acids (e.g., Aib)
Cannot reproduce the indane-enforced turn conformation; may shift peptide bioactivity profile
Methyl ester
Free acid or other esters in patented kinase inhibitor route
Deviation from US 8,703,771 B2 may require additional synthetic steps and alter intermediate identity

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Differentiation Evidence


Enhanced Lipophilicity Over Free Acid

The methyl ester derivative demonstrates substantially enhanced calculated lipophilicity compared to its free carboxylic acid counterpart. The target compound has a computed LogP value of 1.63 , while 2-aminoindane-2-carboxylic acid (the free acid, CAS 27473-62-7) has a computed LogP of 1.27 [1]. This 0.36 log unit increase corresponds to an approximately 2.3-fold higher theoretical partition coefficient, indicating improved passive membrane permeability and potential for blood-brain barrier penetration when the ester functions as a prodrug of the free acid [2].

Lipophilicity (calc. LogP)
Cross-study comparable
LogP 1.63
Free acid: 1.27
Δ +0.36 (~2.3× partition)
Supports permeability comparison for prodrug design context
Calculated values; experimental validation may refine context
peptidomimetics prodrug design pharmacokinetics blood-brain barrier

Backbone Preorganization via Conformational Restriction

2-Aminoindane-2-carboxylic acid (Ain) and its esters introduce a rigid bicyclic constraint that restricts the φ and ψ dihedral angles of the peptide backbone to a narrow range, a feature not achievable with acyclic α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) or α-methylphenylalanine. Studies on chemotactic peptide analogs incorporating the Ain residue (as its methyl ester, Ain-OMe) demonstrate that this conformational restriction pre-organizes the peptide into a bioactive conformation, resulting in high biological activity for human neutrophils [1][2]. In crystal structures of HCO-Met-Leu-Ain-OMe, the Ain residue adopts a specific turn-inducing conformation that stabilizes the overall fold [1].

Conformational Preorganization
Class-level inference
Restricts φ/ψ dihedral angles; enforces turn conformation
X-ray crystallography of Ain-containing peptides; neutrophil chemotaxis assays
May enhance target binding affinity context in peptide design
Class-level inference; specific context requires validation
peptide engineering peptidomimetics protein folding conformational constraint

Dihydroindene Amide Kinase Inhibitor Intermediate

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is explicitly claimed as a key intermediate in the preparation of dihydroindene amide compounds that function as protein kinase inhibitors [1]. US Patent 8,703,771 B2 describes a synthetic route wherein the target compound is reacted with various amines and coupling agents to yield a series of dihydroindene amide derivatives (Formula I) with demonstrated inhibitory activity against c-Kit and PDGFR kinases [1]. This specific intermediate is not interchangeable with the free acid or other esters in this patented process without deviating from the disclosed method and potentially compromising the final product's identity or purity [1].

Kinase Inhib. Synthesis
Direct head-to-head comparison
Named intermediate in US 8,703,771 B2
Enables direct amide bond formation under disclosed conditions; free acid requires extra derivatization
Supports patent route fidelity and reduces synthetic steps
Alternative intermediates may alter final product identity
kinase inhibitors oncology medicinal chemistry patented synthesis

LAT1 Transporter Substrate Potential

The free acid counterpart, 2-aminoindane-2-carboxylic acid, has been characterized as a substrate/inhibitor of the large neutral amino acid transporter 1 (LAT1, SLC7A5) with a measured Ki of 12,500 nM in a radioligand uptake assay using rat brain tissue [1][2]. While direct Ki data for the methyl ester are not reported, the ester is expected to act as a prodrug that is hydrolyzed in vivo to the free acid, which then interacts with LAT1. This contrasts with the tetrahydro-naphthalene analog, (+/-)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid, which exhibits a Ki of 7,700 nM, indicating that the indane scaffold confers distinct transporter recognition properties [2].

LAT1 Affinity (free acid)
Class-level inference
Free acid Ki: 12,500 nM
Tetrahydro-naphthalene analog: 7,700 nM
Δ +4,800 nM (weaker affinity)
Supports LAT1 prodrug SAR context; ester may release free acid
Methyl ester direct Ki not reported; inferred prodrug behavior
LAT1 amino acid transporters prodrug design CNS drug delivery

Hydrochloride Salt Solubility Enhancement

The free base form (CAS 134425-84-6) is a neutral ester with limited aqueous solubility, whereas the hydrochloride salt (CAS 199330-64-8) is widely used in biological assays and chemical syntheses due to its improved water solubility and handling characteristics [1]. The hydrochloride salt of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate is a white to off-white solid with a reported solubility of approximately 0.597 mg/mL in water [2], facilitating its use in aqueous reaction media and biological buffer systems. This contrasts with the free base, which requires organic solvents such as methanol or ethanol for dissolution .

HCl Salt Solubility
Cross-study comparable
~0.597 mg/mL (2.62 mM) in water
Supports aqueous-based assay and reaction design
Free base requires organic solvents; salt enhances handling
formulation salt selection solubility pharmaceutical development

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate Applications


Dihydroindene Amide Kinase Inhibitor Synthesis

The compound is explicitly used as an intermediate in the patented synthesis of dihydroindene amide derivatives with inhibitory activity against c-Kit and PDGFR kinases [1]. Medicinal chemistry teams pursuing this specific scaffold should procure the methyl ester to ensure fidelity to the disclosed route and avoid unnecessary synthetic detours. The ester's reactivity toward amines under standard coupling conditions enables efficient construction of the amide bond central to the pharmacophore [1].

Conformationally Constrained Peptidomimetics

Due to the rigid indane framework, the Ain residue (derived from this compound) is employed in peptide engineering to enforce turn conformations and pre-organize the backbone [1][2]. This is particularly valuable in the development of chemotactic peptide analogs and vasopressin agonists where bioactive conformation is critical [1][2]. The methyl ester is the preferred building block for solid-phase peptide synthesis or solution-phase fragment coupling, as it provides a protected carboxylic acid moiety that can be selectively deprotected or directly amidated [1].

LAT1 Prodrug Design for CNS Delivery

For CNS drug discovery programs targeting the LAT1 transporter, the methyl ester serves as a lipophilic prodrug of 2-aminoindane-2-carboxylic acid, a known LAT1 ligand with a Ki of 12,500 nM [1][2]. The increased LogP (1.63 vs. 1.27 for the free acid) enhances passive diffusion across the blood-brain barrier, after which intracellular esterases can release the free acid to interact with LAT1 or other targets [1]. This strategy is analogous to that employed for L-DOPA and gabapentin prodrugs.

Application
Selection Property
Validation Focus
Dihydroindene amide kinase inhibitor synthesis
Methyl ester for direct amidation
Patent route fidelity and coupling efficiency
Conformationally constrained peptidomimetics
Rigid indane scaffold
Turn conformation stabilization and binding affinity context
LAT1 prodrug design for CNS permeability research
Lipophilic ester prodrug
Passive permeability and transporter recognition context

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